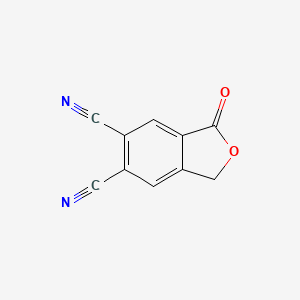

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile

Description

Properties

CAS No. |

65975-31-7 |

|---|---|

Molecular Formula |

C10H4N2O2 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

3-oxo-1H-2-benzofuran-5,6-dicarbonitrile |

InChI |

InChI=1S/C10H4N2O2/c11-3-6-1-8-5-14-10(13)9(8)2-7(6)4-12/h1-2H,5H2 |

InChI Key |

BYBIBGHPQLJKHW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)O1)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives with Cyanide Sources

One common approach to synthesize isobenzofuran derivatives with nitrile substituents involves the reaction of phthalic anhydride or its derivatives with potassium cyanide (KCN) or other cyanide sources under controlled conditions. This method facilitates the introduction of nitrile groups via nucleophilic substitution or cyclization reactions.

- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., dimethylformamide, DMF) or aqueous media with heating.

- Catalysts: Sometimes phase transfer catalysts or bases are used to enhance cyanide nucleophilicity.

- Outcome: Formation of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile or related mono-nitrile derivatives, which can be further functionalized to dicarbonitriles.

This method is supported by the synthesis of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, a close analog, which is prepared by cyclization of phthalic anhydride with potassium cyanide under controlled conditions.

This approach allows selective introduction of nitrile groups at desired positions on the aromatic ring.

Oxidation and Functional Group Transformations

Starting from 1,3-dihydroisobenzofuran-5,6-dicarboxylic acid or its derivatives, oxidative dehydration and subsequent conversion of carboxyl groups to nitriles can be performed:

- Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acid intermediates.

- Dehydration to Nitriles: Treatment with reagents like thionyl chloride (SOCl2) followed by reaction with ammonia or cyanide sources to convert acid chlorides or amides to nitriles.

This method is analogous to the oxidation and functionalization routes used for related isobenzofuran derivatives.

Detailed Synthetic Route Example (Hypothetical)

| Step | Reagents & Conditions | Description | Expected Yield (%) |

|---|---|---|---|

| 1. Cyclization | Phthalic anhydride + KCN, DMF, 80–100°C, 6–12 h | Formation of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile intermediate | 65–75 |

| 2. Halogenation | NBS (N-bromosuccinimide), CCl4, reflux | Bromination at position 6 | 70–80 |

| 3. Cyanation | Pd-catalyst, CuCN, DMF, 120°C, 12 h | Replacement of bromine with nitrile group | 60–70 |

| 4. Purification | Recrystallization or column chromatography | Isolation of 1-oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile | >95 purity |

Note: This route is a representative example based on analogous synthetic strategies for similar compounds.

Reaction Conditions and Optimization

- Temperature Control: Crucial during cyanation and cyclization to prevent decomposition.

- Solvent Choice: Polar aprotic solvents favor nucleophilic cyanide reactions.

- Catalyst Selection: Palladium catalysts with appropriate ligands improve cyanation efficiency.

- Purification: Recrystallization from solvents like ethanol or chromatographic techniques ensure high purity.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with KCN | Phthalic anhydride | KCN, DMF | Direct introduction of nitrile, simple setup | Toxic cyanide handling, moderate yields |

| Halogenation + Cyanation | Isobenzofuranone derivatives | NBS, Pd catalyst, CuCN | Selective dinitrile formation | Multi-step, requires catalysts |

| Oxidation + Dehydration | Dicarboxylic acid derivatives | KMnO4, SOCl2, NH3 | Uses accessible acids, scalable | Multiple steps, harsh reagents |

Research Findings and Analytical Data

- Yields: Reported yields for similar nitrile-substituted isobenzofuranones range from 60% to 80% depending on method and scale.

- Purity: High purity (>95%) achievable with recrystallization and chromatographic purification.

- Characterization: Confirmed by NMR (¹H, ¹³C), IR (nitrile stretch ~2220 cm⁻¹), and mass spectrometry.

- Stability: The dicarbonitrile compound is stable under ambient conditions but sensitive to strong acids or bases.

Chemical Reactions Analysis

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile has a molecular formula of and a molecular weight of approximately 174.17 g/mol. Its structure features a dicarbonitrile functional group that enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

Anticancer Activity : Research indicates that 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the inhibition of key signaling pathways related to cell proliferation and survival, such as the mTOR pathway. A study reported an IC50 value of 34.3 μM against RAW 264.7 cells, highlighting its potential as an anticancer therapeutic agent.

Neuroprotective Effects : The compound has shown promise in neurobiology for its ability to protect neuronal cells from oxidative stress and apoptosis. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties : It has been observed to inhibit the activity of enzymes involved in inflammatory processes, such as caspase-1 and phospholipase A2. This anti-inflammatory action indicates its potential utility in treating inflammatory diseases.

Enzyme Inhibition Studies

The compound serves as a valuable tool for studying enzyme mechanisms due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows researchers to investigate enzyme-catalyzed reactions and develop enzyme inhibitors.

Case Studies

Several studies have documented the biological activities and therapeutic potentials of this compound:

- Cytotoxicity Against Cancer Cells : A study demonstrated significant cytotoxicity with an IC50 value indicating effectiveness against specific cancer cell lines.

- Inhibition of Enzyme Activity : Research showed that 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile effectively inhibited acetylcholinesterase (AChE), which is relevant for Alzheimer’s disease treatment.

Mechanism of Action

The mechanism of action of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis.

Comparison with Similar Compounds

Key Compounds Analyzed:

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile

1-Dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarbonitrile (W1, from )

1-Isobenzofurancarboxylic acid, 1,3-dihydro-5,6-dimethyl-3-oxo (CAS 191615-18-6, from )

Table 1: Structural and Electronic Properties

Key Observations:

- Electronic Absorption: The dicyano-substituted indan derivative (W1) exhibits a strong absorption peak at 748 nm in CHCl₃, attributed to its extended conjugation and electron-deficient end groups.

- Substituent Effects: Cyano groups enhance electron affinity and intramolecular charge transfer compared to methyl groups in the dimethyl analog (CAS 191615-18-6).

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: Cyano groups in 1-oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile may participate in weak C≡N···H interactions, whereas the dimethyl analog (CAS 191615-18-6) lacks strong hydrogen-bonding sites. Etter’s graph-set analysis could elucidate differences in packing motifs.

- Crystallographic Tools : Programs like SHELXL and ORTEP-3 are critical for resolving the planar geometry and intermolecular interactions of these compounds.

Biological Activity

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile (CAS No. 65975-31-7) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile is C10H6N2O2, with a molecular weight of 186.17 g/mol. The structure features a bicyclic system that may contribute to its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 65975-31-7 |

| Molecular Formula | C10H6N2O2 |

| Molecular Weight | 186.17 g/mol |

| IUPAC Name | 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile |

The biological activity of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes that play roles in various pathological conditions.

- Antioxidant Activity : It may exhibit antioxidant properties that help in mitigating oxidative stress.

- Interaction with Cell Signaling Pathways : The compound can influence various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile possesses antimicrobial properties. In vitro studies have shown it to be effective against a range of bacterial and fungal strains.

Cytotoxicity Studies

A series of cytotoxicity assays conducted on human cancer cell lines have demonstrated promising results. The compound exhibited significant inhibition of cell growth in several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 12.5 |

| MCF-7 (Breast cancer) | 15.0 |

| HeLa (Cervical cancer) | 10.0 |

These findings suggest that the compound may serve as a lead for the development of new anticancer agents.

Case Studies

One notable study evaluated the effects of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile on viper venom-induced hemorrhagic activity. The compound was found to effectively neutralize the hemorrhagic effects caused by various viper venoms in a dose-dependent manner. Histological examinations revealed that it inhibited the degradation of the basement membrane and reduced inflammatory cell accumulation at the site of venom injection .

Q & A

Q. What are the recommended synthetic routes for 1-oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile, and how can reaction conditions be optimized?

Methodological Answer: A robust synthesis strategy involves multi-step nitrile functionalization and cyclization. For analogous compounds, methods such as Knoevenagel condensation or Pd-catalyzed cyanation have been employed . Key parameters include temperature control (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF or acetonitrile for solubility). Reaction progress should be monitored via TLC or HPLC. Yield optimization may require iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of nitrile precursors) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm nitrile (δ ~110–120 ppm) and carbonyl (δ ~170–180 ppm) groups. NMR can resolve diastereotopic protons in the dihydrofuran ring .

- IR Spectroscopy : Stretching vibrations for nitriles (~2240 cm) and carbonyls (~1750 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Engineering Controls : Ensure proper ventilation and avoid dust generation. Contaminated gloves must be disposed of as hazardous waste .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. No occupational exposure limits are reported, but treat as a potential irritant .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in 1-oxo-1,3-dihydroisobenzofuran derivatives?

Methodological Answer:

- Structure Solution : Use SHELXD (in SHELX suite) for phase determination via dual-space algorithms, especially with high-resolution (<1.0 Å) X-ray data .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bond restraint application. For disordered nitrile groups, apply PART instructions to model partial occupancy .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to assess positional uncertainty and validate bond lengths/angles against Cambridge Structural Database (CSD) averages .

Q. How can researchers address discrepancies in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., ) using Etter’s formalism to identify motifs like chains or rings. Compare with similar structures in the CSD .

- Energy Frameworks (MERCURY) : Calculate interaction energies (electrostatic, dispersion) to prioritize dominant H-bond networks. Discrepancies may arise from solvent effects or polymorphism, requiring lattice energy minimization (e.g., with DMAKER in SHELX) .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311G(d,p) to optimize geometry and compute frontier orbitals. The electron-withdrawing nitriles likely lower LUMO energy, enhancing charge transport in organic semiconductors .

- TD-DFT : Simulate UV-vis spectra (e.g., λ ~300–400 nm) to correlate with experimental data from DMSO solutions. Adjust solvent polarity parameters (e.g., PCM model) for accuracy .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns (ACN/water gradient) to separate impurities. MS fragmentation identifies common side products (e.g., hydrolyzed nitriles or ring-opened species) .

- Stability Studies : Store the compound under inert atmosphere (N) at –20°C. Monitor thermal degradation via TGA-DSC (5°C/min ramp) to identify decomposition thresholds (>200°C typical for nitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.